5-hydroxypyrimidine-4-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

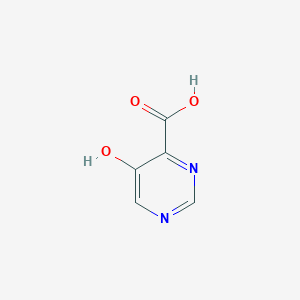

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxypyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-3-1-6-2-7-4(3)5(9)10/h1-2,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGVSXPOWSJTBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Framework and Significance of the Pyrimidine Core in Chemical Biology

The foundational structure of 5-hydroxypyrimidine-4-carboxylic acid is the pyrimidine (B1678525) ring, a six-membered aromatic heterocycle with two nitrogen atoms. This core is a cornerstone in the field of medicinal chemistry and is found in a vast array of biologically active molecules, including natural products and synthetic drugs. nih.govmdpi.com The pyrimidine scaffold's prevalence is due in part to its presence in the nucleobases of DNA and RNA, making it a key player in numerous biological processes. mdpi.com

The arrangement of nitrogen atoms in the pyrimidine ring allows for a wide range of chemical modifications, providing a versatile scaffold for the development of new therapeutic agents. nih.gov Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govmdpi.com The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems, such as the phenyl group, further enhances its utility in drug design, often leading to improved pharmacokinetic and pharmacodynamic profiles. mdpi.com

Importance of Hydroxyl and Carboxylic Acid Functionalities in Ligand Design and Interaction

The biological activity of 5-hydroxypyrimidine-4-carboxylic acid is significantly influenced by its two functional groups: a hydroxyl (-OH) group at the 5-position and a carboxylic acid (-COOH) group at the 4-position. Both of these groups are pivotal in the design of ligands that can effectively interact with biological targets.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form strong interactions with amino acid residues in protein binding sites. This capability is crucial for the specificity and affinity of a ligand for its target. The introduction of a hydroxyl group can also impact a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

The carboxylic acid group is also a key player in molecular recognition. It is ionizable and can exist as a carboxylate anion at physiological pH, allowing for strong ionic interactions with positively charged residues like lysine (B10760008) and arginine in a receptor's binding pocket. Like the hydroxyl group, the carboxylic acid moiety can also participate in hydrogen bonding. The presence of this functional group can significantly enhance the water solubility of a compound.

The strategic placement of these functional groups on the pyrimidine (B1678525) scaffold of this compound suggests its potential as a ligand for various biological targets. The following table summarizes the key roles of these functionalities in ligand design.

| Functional Group | Key Roles in Ligand Design and Interaction |

| Hydroxyl (-OH) | Hydrogen bond donor and acceptor, influences solubility and lipophilicity. |

| Carboxylic Acid (-COOH) | Forms ionic interactions and hydrogen bonds, enhances water solubility. |

Overview of Academic Research Trajectories for Pyrimidine Carboxylic Acids

Established Synthetic Routes to this compound and Related Pyrimidine Carboxylic Acids

The construction of the this compound core can be achieved through various synthetic strategies, ranging from multi-step sequences to more streamlined one-pot reactions.

Multi-step Synthesis Approaches from Precursor Molecules

A common multi-step approach to this compound involves the initial synthesis of its corresponding ester, followed by hydrolysis. A well-documented route is the synthesis of ethyl 4-hydroxypyrimidine-5-carboxylate from diethyl 2-(ethoxymethylene)malonate and formamidine (B1211174) acetate (B1210297). The reaction is typically refluxed in a solvent like dimethylformamide (DMF) and can achieve high yields of the ester intermediate. Subsequent hydrolysis of the ethyl ester, for instance, using a base like sodium hydroxide (B78521) followed by acidification, would yield the target this compound.

Another multi-step synthesis example, for a related compound, is the preparation of 5-hydroxy pyrimidine-2-carboxylic acid. This process starts with 5-bromo-2-cyanopyrimidine, which is reacted with phenylcarbinol to form 5-benzyloxy-2-cyanopyrimidine. This intermediate is then hydrolyzed under alkaline conditions to yield the final product. google.com A less efficient, low-yielding synthesis of methyl 5-bromopyrimidine-4-carboxylate has also been reported, starting from the condensation of formamidine acetate and mucobromic acid, followed by esterification. ucla.edu

| Target Compound | Starting Materials | Key Intermediates | Reference |

|---|---|---|---|

| Ethyl 4-hydroxypyrimidine-5-carboxylate | Diethyl 2-(ethoxymethylene)malonate, Formamidine acetate | Not applicable (direct to ester) | |

| 5-Hydroxy pyrimidine-2-carboxylic acid | 5-Bromo-2-cyanopyrimidine, Phenylcarbinol | 5-Benzyloxy-2-cyanopyrimidine | google.com |

| Methyl 5-bromopyrimidine-4-carboxylate | Formamidine acetate, Mucobromic acid | 5-Bromopyrimidine-4-carboxylic acid | ucla.edu |

One-Pot Reaction Strategies for Pyrimidine Scaffold Formation

One-pot syntheses offer an efficient alternative to multi-step procedures by combining several reaction steps in a single flask, thereby reducing reaction time and simplifying purification. For instance, a one-pot, four-component sequential synthesis has been developed to produce 4-arylamino-5-carboxyl pyrimidine derivatives. This method involves the reaction of triphosgene, an arylamine, ethyl acetoacetate, and a substituted urea (B33335), catalyzed by triethylamine. Similarly, 5-carboxanilide-dihydropyrimidinones can be synthesized in a one-pot process via a modified Biginelli reaction.

Another example is the one-pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives using ammonium (B1175870) chloride as a catalyst under solvent-free conditions. This method involves the reaction of a substituted benzaldehyde, malononitrile (B47326) or cyanoacetamide, and urea or thiourea.

Condensation and Cyclization Reactions in Heterocyclic Synthesis

The formation of the pyrimidine ring is fundamentally based on condensation and cyclization reactions. The most widely used method involves the condensation of a three-carbon component (a C-C-C fragment) with a compound containing an N-C-N fragment. Typical N-C-N building blocks include amidines, urea, thiourea, and guanidine.

The Biginelli reaction is a classic example of a one-pot cyclocondensation reaction that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. These dihydropyrimidinones can then be further modified to create a variety of pyrimidine derivatives. Various catalysts, including Lewis acids and Brønsted acids, have been employed to improve the efficiency of these condensation reactions.

Derivatization and Analog Generation Strategies

The functional groups on the this compound scaffold, namely the hydroxyl group, the carboxylic acid, and the pyrimidine ring itself, provide multiple handles for chemical modification to generate a diverse range of analogs.

Structural Diversification through Ring Substituent Modification

Modification of the pyrimidine ring can be achieved through various substitution reactions. For instance, the Minisci reaction allows for the homolytic alkoxycarbonylation of 5-halopyrimidines to produce 5-halopyrimidine-4-carboxylic acid esters. ucla.edu This radical-based approach provides a regioselective method for introducing ester functionalities onto the pyrimidine core. ucla.edu

A more advanced strategy for pyrimidine diversification is a deconstruction-reconstruction approach. This involves ring-opening of the pyrimidine to form an intermediate that can then be recyclized with different partners to generate new heterocyclic scaffolds.

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is readily derivatized to form esters and amides, which can significantly alter the compound's physicochemical properties.

Esterification can be accomplished through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Amidation is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent, followed by reaction with an amine. A variety of coupling agents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, have been shown to be effective for the amidation of carboxylic acids under mild conditions. The synthesis of 4,5-dihydroxypyrimidine carboxamides has been explored as a route to potential therapeutic agents.

| Reaction | Reagents | Product | General Principle |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Acid-catalyzed nucleophilic acyl substitution. |

| Amidation (via acyl chloride) | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂), followed by an Amine | Amide | Two-step process involving activation of the carboxylic acid. |

| Amidation (with coupling agent) | Amine, Coupling Agent (e.g., DCC, EDC, PyBOP) | Amide | One-pot reaction where the coupling agent activates the carboxylic acid in situ. |

Key Chemical Transformations and Reactivity Profiles

The chemical character of this compound is dictated by the interplay of its constituent functional groups: the electron-deficient pyrimidine ring, the electron-donating hydroxyl group at the C5 position, and the electron-withdrawing carboxylic acid group at the C4 position. This unique electronic arrangement governs its reactivity in various chemical transformations.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient and thus susceptible to nucleophilic attack. However, the reactivity of specific positions on the ring is significantly influenced by the nature and position of its substituents. In the case of this compound, the presence of the hydroxyl group and the carboxylic acid group modulates the ring's susceptibility to nucleophilic substitution.

While direct nucleophilic substitution on the pyrimidine ring of this compound is not extensively documented, the reactivity of related pyrimidine systems provides valuable insights. For instance, the presence of a good leaving group, such as a halogen, at positions 2, 4, or 6 of the pyrimidine ring is typically a prerequisite for facile nucleophilic substitution. In the context of this compound, the hydroxyl group at C5 is not a good leaving group under normal conditions.

However, transformations involving the carboxylic acid group can indirectly lead to modifications of the pyrimidine ring. For example, conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, could potentially influence the reactivity of the ring. It is important to note that harsh reaction conditions might be required to effect such transformations.

Studies on related compounds, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, have demonstrated that the C4 position is susceptible to nucleophilic substitution by various nucleophiles, including dimethylamine, sodium phenoxide, and sodium thiophenoxide. rsc.org This suggests that if the hydroxyl group at C4 in a related structure were replaced by a better leaving group, similar reactivity could be expected.

Oxidation and Reduction Potentials of Functional Groups

The oxidation and reduction behavior of this compound is centered around its two principal functional groups: the hydroxyl group and the carboxylic acid group, as well as the pyrimidine ring itself.

The hydroxyl group attached to the pyrimidine ring can, in principle, be oxidized. The ease of this oxidation would depend on the specific oxidizing agent used and the reaction conditions. The electron-withdrawing nature of the pyrimidine ring and the adjacent carboxylic acid group would likely make the hydroxyl group less susceptible to oxidation compared to a hydroxyl group on a more electron-rich aromatic system.

The carboxylic acid group is generally resistant to further oxidation under standard conditions. Conversely, the carboxylic acid can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4). The general mechanism for the reduction of carboxylic acids involves nucleophilic attack by a hydride ion on the carbonyl carbon.

The pyrimidine ring itself can undergo reduction, typically catalytic hydrogenation, which would result in the saturation of the heterocyclic ring to form a dihydropyrimidine (B8664642) or a tetrahydropyrimidine (B8763341) derivative. The specific conditions of the reduction would determine the extent of saturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) spectra, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The protons on the pyrimidine ring are anticipated to appear in the aromatic region of the spectrum. The acidic protons of the hydroxyl and carboxylic acid groups are highly deshielded and typically appear far downfield. libretexts.org The exact chemical shifts can be influenced by the solvent, concentration, and temperature due to changes in hydrogen bonding.

The carboxylic acid proton characteristically appears in the 10–12 ppm region as a broad singlet, a distinctive feature for this functional group. libretexts.orglibretexts.org This signal's breadth is a result of hydrogen bonding, and it would disappear upon the addition of D₂O due to proton-deuterium exchange. The hydroxyl proton's chemical shift is also variable but is expected to be in a similar downfield region. The two protons on the pyrimidine ring (at positions 2 and 6) would have chemical shifts typical for heterocyclic aromatic compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H2 (ring proton) | ~8.5 - 9.0 | Singlet | Typical for protons on electron-deficient pyrimidine rings. |

| H6 (ring proton) | ~8.0 - 8.5 | Singlet | Influenced by adjacent hydroxyl and carboxyl groups. |

| Carboxyl OH | ~10.0 - 12.0 | Broad Singlet | Highly deshielded; exchanges with D₂O. libretexts.orglibretexts.org |

| Hydroxyl OH | ~9.0 - 11.0 | Broad Singlet | Position is dependent on solvent and hydrogen bonding. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid group is significantly deshielded and appears in the 160-180 ppm range. libretexts.org The carbons within the pyrimidine ring will have chemical shifts that are characteristic of aromatic heterocyclic systems, with their exact positions influenced by the attached electron-withdrawing (carboxylic acid) and electron-donating (hydroxyl) groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (carboxyl) | ~160 - 175 | Characteristic range for carboxylic acid carbonyls. libretexts.org |

| C2 | ~150 - 160 | Influenced by adjacent nitrogen atoms. |

| C4 | ~135 - 145 | Attached to the carboxylic acid group. |

| C5 | ~155 - 165 | Attached to the hydroxyl group. |

| C6 | ~125 - 135 | Influenced by adjacent nitrogen and hydroxyl-bearing carbon. |

Infrared (IR) Spectroscopy for Vibrational Analysis and Tautomeric Form Identification

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent method for identifying functional groups and investigating phenomena such as hydrogen bonding and tautomerism. youtube.com

The IR spectrum of this compound is expected to display several characteristic absorption bands. A very strong and broad absorption for the O-H stretch of the carboxylic acid dimer is anticipated in the 2500-3300 cm⁻¹ region. libretexts.orgorgchemboulder.com This broadness is a hallmark of the strong hydrogen bonding between carboxylic acid molecules. orgchemboulder.com Superimposed on this will be the sharper C-H stretching vibrations. The carbonyl (C=O) stretching frequency is found as an intense band between 1690-1760 cm⁻¹. orgchemboulder.com Vibrations corresponding to the C=C and C=N bonds of the pyrimidine ring are expected in the 1500-1600 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| O–H (Carboxylic Acid) | Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| O–H (Hydroxyl) | Stretch | ~3200 - 3500 | Medium, Broad |

| C=O (Carboxyl) | Stretch | 1690 - 1760 | Strong, Sharp |

| C=N / C=C (Ring) | Stretch | 1500 - 1600 | Medium to Strong |

| C–O | Stretch | 1210 - 1320 | Medium |

| O–H | Bend | 1395 - 1440 | Medium |

Hydroxypyrimidines can exist in tautomeric equilibrium between their enol (hydroxyl) and keto (pyrimidinone) forms. IR spectroscopy is a key technique for studying this phenomenon. ias.ac.inpnas.org The enol form is characterized by the O-H stretching and bending vibrations and the aromatic C=C/C=N stretches. The keto form, by contrast, would exhibit a prominent C=O stretching vibration from the ring carbonyl, typically in the 1650-1700 cm⁻¹ range, which would be distinct from the carboxylic acid carbonyl. The presence and relative intensity of these bands can indicate the dominant tautomeric form in a given state (solid or in solution). ias.ac.in

Furthermore, the extensive hydrogen bonding in the solid state, particularly the dimerization of the carboxylic acid groups, leads to the characteristic broad O-H stretching band observed between 2500 and 3300 cm⁻¹. libretexts.orgorgchemboulder.com This feature is one of the most recognizable in the IR spectra of carboxylic acids.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring, being an aromatic heterocycle with non-bonding electrons on the nitrogen atoms and oxygen, gives rise to characteristic π → π* and n → π* transitions.

The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy and result in strong absorption bands. The n → π* transitions involve promoting a non-bonding electron (from nitrogen or oxygen) to a π* antibonding orbital. These are generally of lower energy and have weaker absorption intensity. For simple carboxylic acids, the main absorption is around 210 nm. libretexts.org

The position of the absorption maxima (λmax) is sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.gov Changing the solvent polarity can stabilize or destabilize the ground and excited states differently, leading to shifts in the absorption wavelength. libretexts.org

Hypsochromic Shift (Blue Shift) : A shift to a shorter wavelength (higher energy). This is often observed for n → π* transitions when moving from a nonpolar to a polar solvent. Polar solvents can stabilize the non-bonding orbital in the ground state through hydrogen bonding, increasing the energy gap for the transition. libretexts.orgnih.gov

Bathochromic Shift (Red Shift) : A shift to a longer wavelength (lower energy). This is often seen for π → π* transitions in polar solvents. Polar solvents tend to stabilize the more polar π* excited state more than the ground state, which reduces the energy gap for the transition. libretexts.orgmdpi.com

Therefore, studying the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, ethanol (B145695), water) can help in the assignment of its electronic transitions. ijiset.com

Analysis of Absorption Maxima and Molar Absorptivities

Generally, pyrimidine and its derivatives exhibit strong absorption bands in the UV region. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring. The presence of the hydroxyl and carboxylic acid groups, both being auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent pyrimidine ring. For instance, studies on other hydroxypyrimidine derivatives have shown absorption maxima that are influenced by pH and solvent polarity. nih.gov

A hypothetical dataset for this compound in a common solvent like ethanol is presented below for illustrative purposes, based on typical values for similar structures.

Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| Transition | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| π → π | ~260-280 | ~8,000-15,000 |

| n → π | ~300-320 | ~500-2,000 |

Quantitative Analysis of Solute-Solvent Interaction Mechanisms

Solvatochromism, the change in a substance's color with the polarity of the solvent, provides insight into the solute's ground and excited state dipole moments and the nature of solute-solvent interactions. While specific quantitative studies on the solvatochromism of this compound are not extensively documented, the principles can be applied. The presence of both a hydrogen bond donor (hydroxyl and carboxylic acid protons) and multiple hydrogen bond acceptors (the ring nitrogens and carbonyl oxygens) suggests that this molecule will exhibit significant solvatochromic shifts.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. The nominal molecular weight of this compound is 140.09 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z 140. The fragmentation of pyrimidine carboxylic acids is influenced by the substituents on the ring. nih.gov For this compound, characteristic fragmentation pathways would likely involve the loss of small, stable neutral molecules. Key fragmentation steps for carboxylic acids often include the loss of water (M-18), carbon monoxide (M-28), and the carboxyl group (M-45). libretexts.org

A plausible fragmentation pathway for this compound is proposed as follows:

Initial Ionization : Formation of the molecular ion at m/z 140.

Decarboxylation : Loss of the carboxylic acid group as COOH• (radical), leading to a fragment at m/z 95. Alternatively, loss of CO₂ (44 Da) to give a fragment at m/z 96.

Loss of CO : Subsequent loss of carbon monoxide from the pyrimidine ring is a common fragmentation pattern for heterocyclic compounds, which would lead to further daughter ions.

Ring Cleavage : More energetic conditions can lead to the fragmentation of the pyrimidine ring itself.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

| 140 | [M]+ (Molecular Ion) |

| 122 | [M - H₂O]+ |

| 112 | [M - CO]+ |

| 96 | [M - CO₂]+ |

| 95 | [M - COOH]+ |

Crystallographic Studies for Solid-State Structure and Binding Mode Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a molecule and is the gold standard for structural elucidation.

Single-Crystal X-ray Diffraction of this compound

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC). However, based on the structures of related pyrimidine and carboxylic acid-containing molecules, several structural features can be anticipated. The molecule is likely to be planar or nearly planar. In the solid state, extensive intermolecular hydrogen bonding is expected. The carboxylic acid groups are likely to form dimers with neighboring molecules, and the hydroxyl group and ring nitrogens would also participate in a complex hydrogen-bonding network.

Co-crystallization with Biological Macromolecules for Ligand-Target Complex Characterization

To understand how this compound interacts with biological targets, co-crystallization with a protein or other macromolecule is essential. While no specific co-crystal structures involving this exact molecule are currently available in the Protein Data Bank (PDB), studies with structurally similar hydroxypyrimidine inhibitors have provided valuable insights into their binding modes. d-nb.info

For example, in the active site of an enzyme, the carboxylic acid group of this compound would be expected to form salt bridges with positively charged amino acid residues such as arginine or lysine (B10760008). The hydroxyl group and the pyrimidine ring's nitrogen atoms could act as hydrogen bond donors and acceptors, respectively, interacting with the protein backbone or side chains. The planar pyrimidine ring could also engage in π-stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

The hypothetical binding of this compound to a protein active site, such as that of lysozyme, could involve interactions with key residues, providing a basis for rational drug design and the development of more potent and selective inhibitors. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical methods are instrumental in elucidating the electronic characteristics and predicting the reactivity of 5-hydroxypyrimidine-4-carboxylic acid. These calculations provide data on molecular orbitals, electron density distribution, and energetic properties.

Molecular Orbital (MO) theory is a fundamental tool for understanding the electronic structure of molecules. By calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), predictions about the molecule's reactivity can be made. The HOMO is associated with the ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO is associated with the ability to accept electrons, indicating sites for nucleophilic attack.

For this compound, the distribution of these frontier orbitals is heavily influenced by the electronegative nitrogen atoms in the pyrimidine (B1678525) ring and the oxygen atoms of the hydroxyl and carboxyl groups. Theoretical calculations would likely show the HOMO localized primarily on the pyrimidine ring, particularly on the carbon atom bearing the hydroxyl group, while the LUMO would be distributed over the carboxyl group and the nitrogen atoms. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 | Associated with electron-donating capabilities, indicating reactivity towards electrophiles. |

| LUMO | -1.5 | Associated with electron-accepting capabilities, indicating reactivity towards nucleophiles. |

Note: These values are illustrative and would be determined by specific computational methods.

Density Functional Theory (DFT) is a widely used computational method that provides a balance between accuracy and computational cost for studying molecular systems. biointerfaceresearch.com DFT calculations can be employed to determine various properties of this compound, including its optimized geometry, total energy, and electronic properties such as electrostatic potential maps. chemrxiv.org

These studies can precisely predict bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-poor. This information is invaluable for predicting intermolecular interactions and potential reaction pathways.

Table 2: Selected Calculated Properties of this compound using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | ~3.5 D | Indicates a significant degree of polarity, influencing solubility and intermolecular forces. |

| Total Energy | -587.4 Hartree | Represents the total electronic energy of the molecule in its ground state. |

Note: The presented values are representative and depend on the chosen functional and basis set.

Tautomerism and Isomeric Stability Studies

This compound can exist in different tautomeric and isomeric forms, which can significantly impact its chemical and physical properties. Computational studies are essential for evaluating the relative stabilities of these forms. researchgate.net

The hydroxyl group on the pyrimidine ring can undergo keto-enol tautomerization, leading to the formation of a pyrimidinone structure. masterorganicchemistry.comlibretexts.org Computational chemistry can be used to calculate the relative energies of these tautomers, thereby predicting their equilibrium populations. libretexts.org Generally, for hydroxypyrimidines, the keto form is often more stable. researchgate.net

The relative stability is determined by a combination of factors including aromaticity, intramolecular hydrogen bonding, and solvation effects. DFT calculations are particularly well-suited for these energetic evaluations.

Table 3: Calculated Relative Energies of Keto-Enol Tautomers

| Tautomer | Relative Energy (kcal/mol) | Predicted Equilibrium Population (Gas Phase) |

|---|---|---|

| This compound (Enol) | 2.5 | Minor |

Note: Values are illustrative. The actual equilibrium can be significantly influenced by the environment.

Due to the presence of both an acidic carboxylic acid group and a basic pyrimidine ring, this compound has the potential to exist as a zwitterion, or inner salt. wikipedia.org In this form, the proton from the carboxylic acid is transferred to one of the nitrogen atoms of the pyrimidine ring. researchgate.net

Computational modeling can be used to explore the potential energy surface of the zwitterionic form and compare its stability to the neutral form. The stability of the zwitterion is often highly dependent on its environment, particularly the polarity of the solvent. wikipedia.org

Table 4: Relative Stability of Neutral vs. Zwitterionic Forms

| Isomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (kcal/mol) |

|---|---|---|

| Neutral Form | 0.0 | 0.0 |

Note: These are hypothetical values illustrating the typical stabilization of zwitterions in polar solvents.

The equilibrium between different tautomers can be dramatically shifted by the solvent. mdpi.comcapes.gov.br Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the tautomeric equilibrium of this compound. nih.gov

Polar solvents are expected to stabilize more polar tautomers, such as the zwitterionic and keto forms, through dipole-dipole interactions and hydrogen bonding. nih.gov By calculating the free energies of solvation for each tautomer, a more accurate prediction of the tautomeric populations in solution can be achieved.

Table 5: Predicted Tautomer Population in Different Solvents

| Tautomer | Population in Hexane (%) | Population in Water (%) |

|---|---|---|

| Enol Form | 15 | 2 |

| Keto Form | 84 | 68 |

Note: These percentages are illustrative of general trends observed for similar compounds.

Molecular Dynamics Simulations for Conformational Landscapes and Solution-Phase Behavior

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the conformational landscape and solution-phase behavior can be inferred from studies on related pyrimidine derivatives and carboxylic acids. MD simulations are powerful computational tools used to study the dynamic nature of molecules, providing insights into their flexibility, preferred shapes (conformations), and interactions with their environment, such as a solvent.

The pyrimidine ring, the core of this molecule, is known to possess a degree of conformational flexibility. Though often depicted as a planar aromatic ring, quantum-chemical calculations on related nucleic acid bases have shown that the pyrimidine ring can deform from planarity with a relatively low energy penalty. This suggests that this compound in solution is not static but likely exists as an ensemble of conformations, with the pyrimidine ring undergoing subtle puckering and out-of-plane vibrations.

The tautomeric forms of the 5-hydroxy-pyrimidine moiety also play a crucial role in its solution-phase behavior. The hydroxyl group can exist in equilibrium with its keto tautomer. The relative populations of these tautomers would be influenced by the solvent environment, and MD simulations could, in principle, provide insight into the dynamics of this equilibrium.

Table 1: Predicted Conformational Features of this compound Based on Analogous Systems

| Feature | Predicted Behavior | Basis of Prediction |

| Pyrimidine Ring | Exhibits slight non-planar deformations (puckering). | Quantum-chemical calculations on nucleic acid bases. |

| Carboxylic Acid Group | Freely rotates, with preferred orientations influenced by solvent and intramolecular H-bonding. | General principles of small molecule conformational analysis. |

| Solvation | Strong hydrogen bonding between the carboxylic acid, hydroxyl group, and water molecules. | MD simulations of carboxylic acids and related heterocyclic compounds in aqueous solution. |

| Tautomerism | Exists in equilibrium between hydroxy and keto forms, with the ratio dependent on the solvent. | Spectroscopic and computational studies of hydroxypyrimidines. |

In Silico Molecular Docking for Ligand-Target Interaction Prediction

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a potential drug molecule (ligand) might bind to a specific protein target. Given the structural similarity of this compound to known inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), this enzyme serves as a relevant and illustrative target for discussing its potential ligand-target interactions. DHODH is a key enzyme in the de novo pyrimidine biosynthetic pathway, making it a target for immunosuppressive and anti-cancer drugs. nih.govnih.govnih.gov

Molecular docking studies of pyrimidine carboxylic acid derivatives with human DHODH have revealed a conserved binding mode. nih.govnih.gov It is predicted that this compound would bind in the inhibitor-binding pocket of DHODH. This pocket is a tunnel-like structure that leads to the flavin mononucleotide (FMN) cofactor. nih.gov

The predicted binding mode would likely involve the pyrimidine ring anchoring the molecule within a hydrophobic region of the active site. The carboxylic acid group is crucial for binding and is expected to form key electrostatic interactions, such as hydrogen bonds, with specific amino acid residues in the active site. nih.gov The 5-hydroxyl group would also be available to form additional hydrogen bonds, potentially enhancing the binding affinity.

The binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki), is calculated based on the predicted intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. For analogous pyrimidine-based inhibitors of DHODH, the carboxylic acid moiety has been shown to be essential for significant enzyme inhibition. nih.gov

Table 2: Predicted Binding Interactions of this compound with a Representative Enzyme Active Site (DHODH)

| Molecular Feature | Predicted Interaction Type | Potential Interacting Residues (based on analogs) |

| Carboxylic Acid | Hydrogen Bonding, Electrostatic | Arginine, Tyrosine, Serine |

| Pyrimidine Ring | Hydrophobic Interactions, π-stacking | Phenylalanine, Leucine, Methionine |

| 5-Hydroxyl Group | Hydrogen Bonding | Serine, Threonine, Histidine |

Based on crystallographic studies of DHODH in complex with various inhibitors, several key amino acid residues and structural motifs within the active site are critical for ligand binding. nih.govacs.org For a molecule like this compound, the following interactions are anticipated:

Interaction with Arginine: The carboxylic acid group is predicted to form a strong salt bridge or hydrogen bond with a conserved arginine residue (e.g., Arg136 in human DHODH). nih.gov This interaction is a common feature for many DHODH inhibitors.

Interaction with Tyrosine: A tyrosine residue (e.g., Tyr38 in human DHODH) is often involved in a hydrogen bond with the inhibitor. nih.gov The hydroxyl group of this compound could potentially interact with this residue.

Interaction with Serine/Threonine: The hydroxyl group at the 5-position could form hydrogen bonds with serine or threonine residues that line the binding pocket, further anchoring the ligand.

Mechanistic Research into Biological System Interactions

Investigation of Molecular Target Engagement and Specificity

The specificity of 5-hydroxypyrimidine-4-carboxylic acid derivatives towards viral enzymes is a key aspect of their therapeutic potential. Research has primarily centered on their ability to selectively bind to the active sites of viral metalloenzymes, leading to the disruption of viral replication.

Interaction with Viral Enzymes (e.g., pUL89 Endonuclease, RNase H, NS5B Polymerase)

Derivatives of this compound have been identified as potent inhibitors of several viral enzymes that are crucial for the viral life cycle. These include the pUL89 endonuclease of human cytomegalovirus (HCMV), the Ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase, and the NS5B RNA-dependent RNA polymerase of the Hepatitis C virus (HCV) nih.govnih.gov. The DHP scaffold has proven to be a versatile platform for developing inhibitors against these targets nih.gov.

The interaction with HCMV pUL89 endonuclease is well-documented. Studies on 4,5-dihydroxypyrimidine carboxylic acids have shown that these compounds bind with high affinity to the C-terminus of pUL89 (pUL89-C), which houses the endonuclease activity nih.govnih.gov. The carboxylic acid subtype of these inhibitors demonstrated superior potency and target binding compared to methyl carboxylate and carboxamide derivatives nih.govnih.gov.

In the context of HIV-1 RNase H , the 3-hydroxypyrimidine-2,4-dione (HPD) subtype, a related scaffold, has been redesigned to significantly improve RNase H inhibition and confer antiviral activity nih.gov. The addition of a "wing" at the C5 position of the HPD core was a critical modification that enhanced inhibitory potential nih.gov.

For the HCV NS5B polymerase , 2-(3-thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acid derivatives have been reported as potent active site non-nucleoside inhibitors nih.gov. These compounds exhibit low nanomolar enzyme inhibition across different HCV genotypes nih.gov. The mechanism of action for these dihydroxypyrimidine carboxylates is believed to involve mimicking the pyrophosphate (PPi) product released during nucleotide incorporation unimi.itnih.gov.

| Viral Enzyme | Virus | Observed Inhibitory Effect | Key Structural Scaffold |

|---|---|---|---|

| pUL89 Endonuclease | Human Cytomegalovirus (HCMV) | Inhibition of endonuclease activity, with carboxylic acid derivatives showing high potency. nih.govnih.gov | 4,5-Dihydroxypyrimidine (DHP) |

| RNase H | Human Immunodeficiency Virus 1 (HIV-1) | Potent and selective inhibition of RNase H activity with significant antiviral effects. nih.gov | 3-Hydroxypyrimidine-2,4-dione (HPD) |

| NS5B Polymerase | Hepatitis C Virus (HCV) | Low nanomolar inhibition of RNA-dependent RNA polymerase activity. nih.gov | 2-(3-thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acid |

Binding to Other Relevant Biological Receptors or Proteins

Current research has predominantly focused on the antiviral applications of this compound and its analogs. While the interactions with viral enzymes are well-characterized, there is limited information available in the scientific literature regarding their binding to other specific biological receptors or proteins. Further investigation is required to explore the broader pharmacological profile of these compounds.

Mechanisms of Enzyme Inhibition and Activation

The inhibitory action of this compound derivatives is a multifactorial process involving coordination with metal ions and a network of non-covalent interactions within the enzyme's active site.

Role of Metal Ion Chelation in Active Sites (e.g., Mg²⁺, Mn²⁺ coordination)

A primary mechanism of enzyme inhibition by these compounds is the chelation of divalent metal ions, such as Mg²⁺ or Mn²⁺, which are essential for the catalytic activity of the target enzymes researchgate.netmdpi.com. The hydroxypyrimidine carboxylic acid scaffold contains a pharmacophore with a chelating triad (B1167595) that effectively binds to these metal ions in the active site nih.gov. This interaction disrupts the normal enzymatic function, leading to inhibition. For instance, in the active site of pUL89 endonuclease, these inhibitors are predicted to coordinate with the two catalytic Mn²⁺ ions mdpi.com. Similarly, for HIV RNase H, the inhibitory mechanism involves chelation of the two active site Mg²⁺ ions nih.gov. The dihydroxypyrimidine inhibitors of HCV NS5B polymerase are also believed to bind to the divalent metal ions at the active site, mimicking the binding of pyrophosphate nih.gov.

Characterization of Hydrogen Bonding Networks within Protein-Ligand Complexes

Hydrogen bonds play a crucial role in the stable binding of this compound derivatives to their target enzymes. Molecular docking studies of these compounds in the active site of HCMV pUL89-C have been performed to understand these interactions nih.govresearchgate.net. While specific hydrogen bonding networks are predicted by these computational models, detailed crystallographic evidence for this compound itself is still emerging. For related inhibitors, such as those targeting HIV RNase H, it has been noted that interactions are often metal-independent and driven by hydrophobic forces and hydrogen bonds nih.gov. The precise hydrogen bonding patterns can vary depending on the specific derivative and the target enzyme's active site architecture.

Analysis of Hydrophobic Interactions and Pi-Stacking Effects in Binding Pockets

| Inhibitory Mechanism | Description | Target Enzymes |

|---|---|---|

| Metal Ion Chelation | The chelating triad of the hydroxypyrimidine carboxylic acid scaffold binds to essential divalent metal ions (Mg²⁺, Mn²⁺) in the enzyme's active site, disrupting catalytic function. nih.govnih.govresearchgate.netmdpi.commdpi.comnih.gov | pUL89 Endonuclease, RNase H, NS5B Polymerase |

| Hydrogen Bonding | Formation of hydrogen bonds between the inhibitor and amino acid residues in the active site contributes to stable binding and specificity. nih.govresearchgate.netnih.gov | pUL89 Endonuclease, RNase H |

| Hydrophobic Interactions | Lipophilic and aromatic moieties on the inhibitor engage in hydrophobic interactions with corresponding pockets in the enzyme, enhancing binding affinity. nih.govresearchgate.netnih.gov | pUL89 Endonuclease, RNase H |

| Pi-Stacking Effects | Potential interactions between the aromatic pyrimidine (B1678525) ring and aromatic amino acid residues in the binding pocket, contributing to binding stability. | Theoretically relevant for all targets, but specific evidence is limited in the reviewed sources. |

Biochemical Assay Development and Application for Functional Characterization

The functional characterization of this compound and its analogs relies on a suite of biochemical and biophysical assays designed to elucidate their direct interactions with protein targets and quantify their impact on biological activity. These assays are fundamental in confirming the mechanism of action and guiding further compound development.

Enzyme activity assays are crucial for determining the inhibitory potential of this compound derivatives against their intended targets. For instance, in the context of antiviral research, these compounds have been evaluated as inhibitors of the human cytomegalovirus (HCMV) terminase complex, specifically targeting the endonuclease activity of the pUL89 protein's C-terminus (pUL89-C). nih.govnih.gov

A typical endonuclease assay measures the cleavage of a specific substrate by the target enzyme in the presence and absence of the inhibitor. mdpi.com For pUL89-C, a biochemical functional assay is employed to measure its endonuclease activity. nih.gov The initial screening of compounds is often conducted at a fixed concentration (e.g., 5 μM) to identify analogs that show significant inhibition. nih.gov For those compounds demonstrating activity, dose-response testing is performed to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of potency. nih.gov

Research on a series of dihydroxypyrimidine (DHP) compounds, including the carboxylic acid subtype, demonstrated potent inhibition of pUL89-C endonuclease. nih.gov Analogs from the carboxylic acid series consistently showed IC₅₀ values in the sub-micromolar to low micromolar range, indicating a strong inhibitory effect on the enzyme's function. nih.gov

Table 1: Endonuclease Inhibition by Dihydroxypyrimidine (DHP) Subtypes against HCMV pUL89-C nih.gov

| Subtype | Number of Analogs Tested | Number of Potent Analogs | IC₅₀ Range (µM) |

|---|---|---|---|

| Methyl Carboxylates | 19 | 9 | 0.59–5.0 |

| Carboxylic Acids | 18 | 18 | 0.54–3.8 |

| Carboxamides | 20 | 11 | 0.76–5.7 |

This interactive table summarizes the inhibitory potency of different dihydroxypyrimidine derivatives against the endonuclease activity of pUL89-C. The carboxylic acid subtype demonstrated consistent and potent inhibition across all tested analogs. nih.gov

Thermal Shift Assays (TSAs), including differential scanning fluorimetry (DSF), are powerful biophysical techniques used to confirm direct binding of a ligand to its target protein. nih.govnih.gov The principle behind TSA is that the binding of a small molecule, such as a this compound derivative, can stabilize the protein structure, leading to an increase in its melting temperature (Tₘ). nih.govnih.gov This change in thermal stability (ΔTₘ) is a strong indicator of target engagement. nih.govelifesciences.org

TSA has been instrumental in characterizing the interaction between dihydroxypyrimidine inhibitors and the HCMV pUL89-C endonuclease. nih.govnih.govumn.edu In these studies, a positive shift in the Tₘ of pUL89-C upon incubation with the compound confirms direct binding. nih.gov The magnitude of the thermal shift (ΔTₘ) often correlates with the binding affinity of the compound. nih.gov

Notably, the carboxylic acid subtype of dihydroxypyrimidines induced a substantially larger thermal shift compared to corresponding ester and amide analogs, signifying a higher binding affinity and a more stable protein-ligand complex. nih.govnih.govumn.edu This biophysical data complements the functional data from enzyme activity assays, providing a more complete picture of the compound's interaction with its target. nih.gov Similarly, TSA has been used to demonstrate protein stabilization and target engagement for hydroxypyrimidine derivatives targeting other enzymes, such as the 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) from Burkholderia pseudomallei. nih.gov

Structure-Activity Relationship (SAR) Derivation for Rational Compound Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound, systematic modifications of the core scaffold and its substituents have been performed to optimize potency, selectivity, and other pharmacological properties. nih.govnih.gov

Modifications to the pyrimidine core are a key strategy for exploring the SAR of this compound class. In the development of inhibitors for HCMV pUL89-C, the R¹ substituent at the C-2 position of the dihydroxypyrimidine core was a primary point of structural diversification. nih.gov The synthesis scheme allowed for the introduction of various groups at this position, starting from different carbonitriles. nih.gov The nature of the substituent at this position significantly influences the inhibitory activity, and detailed SAR studies aim to identify the optimal groups for target binding. nih.govnih.gov

For example, in a series of N-alkyl-5-hydroxypyrimidinone carboxamides developed as antitubercular agents, modifications were made at various positions. nih.gov The synthesis involved steps such as benzoylation at the 5-OH group and reactions to introduce different alkyl groups, allowing for a systematic evaluation of how these changes affect bioactivity against the target, decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1). nih.gov

The functional group at the C-4 position of the pyrimidine ring has a profound impact on the biological activity of these compounds. SAR studies on HCMV pUL89-C inhibitors systematically compared three subtypes: methyl carboxylates, carboxylic acids, and carboxamides. nih.govnih.gov

Table 2: Comparative Activity of C-4 Position Derivatives against HCMV pUL89-C nih.govnih.gov

| Derivative at C-4 | Potency (IC₅₀) | Target Binding (ΔTₘ) | Overall Assessment |

|---|---|---|---|

| Methyl Carboxylate | Good (0.59–5.0 µM) | Moderate | Potent, but generally weaker than acids |

| Carboxylic Acid | Excellent (0.54–3.8 µM) | Substantially Large | Best overall potency and binding |

| Carboxamide | Good (0.76–5.7 µM) | Moderate | Potent, but generally weaker than acids |

This interactive table highlights the superior performance of the carboxylic acid functional group in terms of both enzyme inhibition and direct target binding compared to its ester and amide derivatives. nih.govnih.gov

The ultimate goal of SAR studies is to establish clear correlations between specific molecular features and the desired biological outcome. For the dihydroxypyrimidine class of HCMV inhibitors, a strong correlation was established between the presence of the C-4 carboxylic acid, high inhibitory potency (low IC₅₀), and strong target engagement (large ΔTₘ). nih.govnih.gov

Molecular docking studies further support these experimental findings, with the carboxylic acid analogs achieving considerably better docking scores than their ester and amide counterparts. nih.govumn.edu This indicates a more favorable binding orientation and interaction with the active site of pUL89-C. The collective data from enzymatic assays, biophysical binding confirmation, and computational modeling provides a coherent picture where the acidic proton and the potential for bidentate chelation by the 5-hydroxy and 4-carboxylic acid groups are key determinants of potent endonuclease inhibition. nih.gov This comprehensive understanding is invaluable for the rational design of next-generation inhibitors with improved efficacy. nih.govmdpi.com

Exploration of Biological Activities as Research Tools and Probes

The pyrimidine scaffold, a fundamental component of nucleic acids, is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile biological activities. ekb.eggsconlinepress.com Derivatives of pyrimidine are integral to a wide array of therapeutic agents and are extensively investigated for their potential in treating various diseases. arabjchem.orgjrasb.com The this compound structure, in particular, serves as a valuable starting point for the development of novel compounds aimed at interacting with specific biological systems. Its functional groups—the hydroxyl and carboxylic acid moieties—provide reactive sites for chemical modification, allowing for the synthesis of diverse derivatives. Researchers leverage this structural framework to develop probes and research compounds to explore and modulate the activity of viruses, bacteria, and cancer cells.

The pyrimidine core is a key component in the development of antiviral agents, largely due to its structural similarity to the natural nucleobases in DNA and RNA. ekb.egekb.eg This resemblance allows pyrimidine-based compounds to interfere with viral replication processes. The dihydroxypyrimidine (DHP) scaffold, closely related to this compound, has been a particularly fruitful area of research. nih.gov

Key research has focused on DHP carboxylic acids and their derivatives as inhibitors of viral metalloenzymes that are essential for replication. nih.gov For instance, researchers have designed, synthesized, and characterized dihydroxypyrimidine carboxylic acid, methyl ester, and amide subtypes as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease. nih.gov In these studies, the DHP carboxylic acid derivatives demonstrated potent inhibition of the target enzyme and moderate activity in cell-based antiviral assays. nih.govnih.gov

Furthermore, fused pyrimidine systems derived from the basic pyrimidine structure have shown significant antiviral potential. A study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines revealed that certain derivatives exhibit remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Specifically, compounds featuring a cyclopropylamino group and an aminoindane moiety were identified as strong candidates for further investigation as anti-coronaviral agents. mdpi.com These findings underscore the importance of the pyrimidine framework as a versatile scaffold for designing novel antiviral compounds targeting a range of viruses. mdpi.commdpi.com

| Compound Class | Target Virus/Enzyme | Key Research Finding | Reference |

|---|---|---|---|

| Dihydroxypyrimidine (DHP) Carboxylic Acids | Human Cytomegalovirus (HCMV) pUL89 endonuclease | Demonstrated good overall potency and significant thermal shift, supporting them as a valuable scaffold for developing antivirals targeting HCMV. nih.govnih.gov | nih.govnih.gov |

| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Derivatives with a cyclopropylamino group showed notable efficacy against HCoV-229E. mdpi.com | mdpi.com |

| Piperidinyl-substituted arabjchem.orgjrasb.commdpi.comtriazolo[1,5-a] pyrimidines | Human Immunodeficiency Virus (HIV) | The majority of the synthesized compounds exhibited moderate anti-HIV effectiveness with low cytotoxicity. gsconlinepress.com | gsconlinepress.com |

The rise of antibiotic resistance has spurred the search for novel chemical scaffolds with antibacterial properties. gsconlinepress.com Pyrimidine derivatives have emerged as a promising class of compounds in this effort. nih.gov The core pyrimidine structure can be found in various synthetic compounds that exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. ias.ac.inresearchgate.net

Research has shown that modifications to the pyrimidine ring are crucial for antibacterial efficacy. For example, a series of 5-(5-amino-1,3,4-thiadiazole-2-yl)- and 5-(5-mercapto-4H-1,2,4-triazol-3-yl)-dihydropyrimidin-2(1H)-one derivatives were synthesized and tested against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. ias.ac.in The study found that the triazole-substituted compounds showed higher antibacterial inhibition compared to the thiadiazole derivatives, with many compounds showing promising activity when compared to the standard drug ciprofloxacin. ias.ac.in

Similarly, the synthesis of hydroxamic acid from pyrimidine-5-carboxylic acid and its subsequent complexation with metal ions like Cu(II), Ni(II), Co(II), and Zn(II) yielded compounds with enhanced antimicrobial activity. jocpr.com A comparative study of the minimum inhibitory concentration (MIC) values revealed that the metal complexes were more active than the free ligand against both bacteria and fungi. jocpr.com Another study focused on thieno[2,3-d]pyrimidine-4-carboxylic acid amides, which showed a broad spectrum of antimicrobial activity, particularly against Pseudomonas aeruginosa. uran.ua These studies highlight the potential for developing potent antibacterial agents by chemically modifying the pyrimidine-4-carboxylic acid scaffold. ias.ac.injocpr.comuran.ua

| Compound Class | Bacterial Strains Tested | Key Research Finding | Reference |

|---|---|---|---|

| 3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methyl-4-phenyl pyrimidin-2(1H)-one derivatives | P. aeruginosa, S. aureus, E. coli | Triazole substituted compounds showed higher antibacterial inhibition compared to thiadiazole derivatives. ias.ac.in | ias.ac.in |

| Metal complexes of a pyrimidine-5-carboxylic acid hydroxamide | S. aureus, E. coli | Metal complexes exhibited higher antimicrobial activity than the free hydroxamic acid ligand. The Cu(II) complex was the most active. jocpr.com | jocpr.com |

| Thieno[2,3-d]pyrimidine-4-carboxamide derivatives | P. aeruginosa ATCC 10145 | One derivative showed the best MIC value against the reference strain of P. aeruginosa. uran.ua | uran.ua |

| Thiophenyl-pyrimidine derivative | Methicillin-resistant S. aureus (MRSA) and Vancomycin-resistant Enterococci (VREs) | Showed higher antibacterial potency than vancomycin (B549263) and methicillin, likely by inhibiting FtsZ polymerization. rsc.org | rsc.org |

The pyrimidine scaffold is of significant interest in oncology, with many approved anticancer drugs, such as 5-Fluorouracil and Gemcitabine, featuring this core structure. arabjchem.org The structural similarity of pyrimidines to the bases of DNA and RNA allows them to function as antimetabolites, interfering with nucleic acid synthesis and thus inhibiting the proliferation of rapidly dividing cancer cells. ekb.eg

Numerous studies have explored the synthesis of novel pyrimidine derivatives with potential anticancer activity. nih.gov For instance, new 4,6-substituted pyrimidine derivatives have been designed and synthesized, showing inhibitory activity against the proliferation of various cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer. nih.gov Fused pyrimidine systems have also been extensively investigated. Thiazolo[4,5-d]pyrimidine (B1250722) derivatives are considered potential therapeutic agents, and newly synthesized compounds from this class have been evaluated for their antiproliferative activity against human cancer cell lines like melanoma (A375), prostate cancer (DU145), and breast cancer (MCF-7). mdpi.com

Another study focused on pyrimido[4,5-d]pyrimidines, which were evaluated against a panel of eight cancer cell lines, with some derivatives showing efficacy against several hematological cancer types. mdpi.com The development of these compounds is often guided by their structural similarity to known kinase inhibitors, highlighting a common strategy in modern anticancer drug design. mdpi.com The versatility of the pyrimidine ring allows for the creation of a vast library of compounds for screening and development as potential anticancer agents. arabjchem.orgjrasb.com

| Compound Class | Cancer Cell Lines Tested | Key Research Finding | Reference |

|---|---|---|---|

| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | Hematological cancer cell lines | Derivatives 7d and 7h showed efficacy against several hematological cancer types. mdpi.com | mdpi.com |

| 4,6-Substituted Pyrimidine derivatives | LoVo (Colon), MCF-7 (Breast), A549 (Lung), HeLa (Cervical) | All tested compounds exhibited inhibitory activity on the proliferation of all lines of cancer cells. nih.gov | nih.gov |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) ekb.egmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma), C32 (Melanoma), DU145 (Prostate), MCF-7 (Breast) | Proved to be the most active among a series of newly synthesized thiazolo[4,5-d]pyrimidine derivatives. mdpi.com | mdpi.com |

| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | MCF-7 (Breast), HeLa (Cervical) | Compound 7b exhibited potent cytotoxic activity with IC50 values of 0.48 µM (MCF-7) and 0.74 µM (HeLa). rsc.org | rsc.org |

Future Perspectives and Emerging Research Avenues

Integration of Advanced Synthetic Methodologies for Novel Analog Generation

The generation of diverse analog libraries is crucial for exploring the structure-activity relationships (SAR) of the 5-hydroxypyrimidine-4-carboxylic acid scaffold. Advanced synthetic methodologies are being integrated to efficiently produce novel derivatives with varied substituents.

One prominent strategy involves a multi-step synthesis that allows for structural diversification at multiple points. nih.gov This approach begins with the conversion of carbonitriles to amidoximes, which then undergo a Michael addition with dimethylacetylenedicarboxylate. A key step in this process is a microwave-assisted Claisen rearrangement to form the dihydroxypyrimidine (DHP) core. nih.gov Subsequent modifications, such as saponification or amidation, yield the desired DHP carboxylic acids or DHP carboxamides, respectively, allowing for further structural diversification. nih.gov

Another advanced approach for functionalizing the pyrimidine (B1678525) core is the Minisci homolytic alkoxycarbonylation. ucla.edu This radical chemistry method has been successfully applied to the synthesis of 5-halopyrimidine-4-carboxylic acid esters, which are valuable intermediates for further derivatization through reactions like Suzuki couplings. ucla.edu The high regioselectivity of the Minisci reaction offers a practical and efficient alternative to more traditional, lower-yielding methods. ucla.edu

| Methodology | Key Reaction Step(s) | Points of Diversification | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Michael Addition, Claisen Rearrangement (Microwave), Saponification/Amidation | R¹ from starting carbonitrile; R² from amines during amidation | nih.gov |

| Minisci Radical Reaction | Homolytic Alkoxycarbonylation | Functionalization at the 4-position of the pyrimidine ring | ucla.edu |

Synergistic Computational-Experimental Approaches for Mechanistic Deconvolution

The integration of computational modeling with experimental validation provides a powerful paradigm for understanding the molecular mechanisms of action and guiding the rational design of new inhibitors. This synergistic approach is particularly valuable for the this compound scaffold.

| DHP Subtype | Relative Docking Score | Experimental Potency (Endonuclease Assay) | Thermal Shift (TSA) | Reference |

|---|---|---|---|---|

| Carboxylic Acids | Considerably Better | Better Overall Potency (sub-μM) | Substantially Larger | nih.govnih.gov |

| Methyl Esters | Lower | Active (sub-μM) | Lower | nih.govnih.gov |

| Carboxamides | Lower | Active (sub-μM) | Lower | nih.govnih.gov |

Application in Chemical Biology and Proteomics Research as Molecular Probes

The this compound scaffold holds significant promise for the development of molecular probes for chemical biology and proteomics research. A molecular probe is a specialized molecule used to study the function and localization of biomolecules, such as proteins, within a biological system. The proven biological activity of this scaffold against specific enzyme targets makes it an ideal starting point for probe development.

Derivatives of this scaffold have been identified as inhibitors of various viral enzymes, including HCV NS5B and HIV-1 RNase H. nih.gov A potent and selective inhibitor can be functionalized with reporter tags, such as fluorophores or biotin, to create a chemical probe. This probe can then be used to visualize the target enzyme in cells, identify its binding partners, or quantify its activity levels, thereby providing valuable insights into its biological role. The synthetic accessibility of the scaffold, as discussed previously, is a key advantage, as it allows for the strategic incorporation of such tags without compromising binding affinity.

Development of Next-Generation Research Tools based on the this compound Scaffold

Beyond simple inhibitors and basic probes, the this compound structure serves as a foundational scaffold for creating next-generation research tools. nih.gov The pyrimidine skeleton is a well-established and diverse scaffold in medicinal chemistry, known for its utility in developing agents against a wide array of diseases. researchgate.net This versatility can be harnessed to build more sophisticated tools for target validation and drug discovery. mdpi.com

Future developments could include:

Highly Selective Tool Compounds: By fine-tuning the substituents on the pyrimidine ring, it is possible to develop tool compounds with exquisite selectivity for a specific enzyme isoform or family member. These tools are invaluable for dissecting the specific roles of closely related proteins in complex biological pathways.

Bifunctional Molecules: The scaffold could be incorporated into bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, the pyrimidine moiety would bind to the target protein, while a second ligand on the molecule would recruit an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest.

Activity-Based Probes (ABPs): ABPs based on this scaffold could be designed to covalently label the active site of a target enzyme, providing a direct readout of enzymatic activity in complex proteomes.

The continued exploration of the this compound scaffold is set to fuel the development of innovative research tools, advancing our ability to probe and manipulate biological systems with increasing precision. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-hydroxypyrimidine-4-carboxylic acid and its derivatives?

- Methodological Answer : Synthesis typically involves cyclization of precursors like aminopyrimidine intermediates with carboxylic acid groups. For example, derivatives such as 5-amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid are synthesized via multi-step reactions using ammonia or amine sources to introduce functional groups . Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride) are employed to modify substituents . Solvent choice (e.g., polar aprotic solvents) and temperature control (60–100°C) are critical for optimizing yields .

Q. How is this compound characterized in experimental settings?

- Methodological Answer : Characterization relies on spectral data (NMR, IR) and chromatographic methods. For instance, -NMR identifies proton environments of the pyrimidine ring and substituents, while IR confirms carboxylic acid (-COOH) and hydroxyl (-OH) groups . High-resolution mass spectrometry (HRMS) validates molecular formulas, and melting point analysis ensures purity. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. What in vitro biological activities have been reported for this compound?

- Methodological Answer : Studies highlight its role as a pharmacophore in drug discovery. For example, pyrimidine derivatives exhibit anticancer activity by inhibiting kinases or DNA replication machinery. A case study demonstrated 50–70% inhibition of human cancer cell lines (e.g., MCF-7, HeLa) at 10 µM concentrations . Enzyme inhibition assays (e.g., fluorescence-based binding assays) reveal moderate affinity (IC ~1–5 µM) for bacterial dihydrofolate reductase, suggesting antibacterial potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Palladium or copper catalysts enhance cross-coupling reactions for introducing aryl/heteroaryl groups .

- pH Control : Maintaining pH 7–8 during aminolysis prevents undesired hydrolysis of ester intermediates .

- Solvent Optimization : Dimethylformamide (DMF) or tetrahydrofuran (THF) improves solubility of hydrophobic intermediates .

- Case Study : Substituting 2-methylthio groups with amines under microwave irradiation (100°C, 30 min) increased yields from 45% to 78% .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer : Contradictions often arise from variations in assay conditions or structural modifications. Strategies include:

- Standardized Assays : Replicate studies using uniform protocols (e.g., ATP-based viability assays for cytotoxicity) .

- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with substituent changes. For example, 5-amino derivatives show higher anticancer activity than 4-methoxy analogs due to enhanced hydrogen bonding with target proteins .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay data) to identify trends in IC values .

Q. What experimental designs are recommended for studying enzyme inhibition mechanisms involving this compound?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectrophotometry to measure inhibition constants () and determine competitive/non-competitive binding modes .

- Molecular Docking : Employ software like AutoDock Vina to predict binding poses with target enzymes (e.g., thymidylate synthase) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

- Mutagenesis : Engineer enzyme active-site mutations (e.g., Ala-scanning) to validate key residues for inhibitor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.